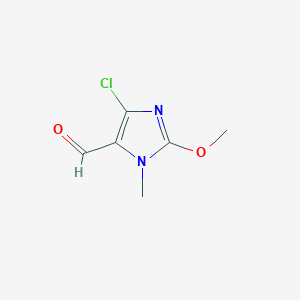
3-Difluoromethanesulfonylthiophene-2-carboxylic acid
Overview
Description
3-Difluoromethanesulfonylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1269151-66-7 . It has a molecular weight of 242.22 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 3-[(difluoromethyl)sulfonyl]-2-thiophenecarboxylic acid . The InChI code is 1S/C6H4F2O4S2/c7-6(8)14(11,12)3-1-2-13-4(3)5(9)10/h1-2,6H,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 242.22 . The storage temperature is room temperature .Scientific Research Applications
Overview
3-Difluoromethanesulfonylthiophene-2-carboxylic acid and related compounds are used in various scientific and industrial applications. These compounds are part of the broader class of perfluoroalkyl acids (PFAAs) and their derivatives, which include carboxylates and sulfonates.
Applications in Chemical Synthesis
Catalysis : Scandium trifluoromethanesulfonate, a related compound, is used as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids. It shows remarkable catalytic activity, particularly in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Organic Synthesis Enhancements : Trifluoromethanesulfonic acid, another related compound, is used in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity make it a convenient reagent for generating cationic species from organic molecules (Kazakova & Vasilyev, 2017).
Environmental and Analytical Chemistry
Microbial Degradation Studies : Research on the microbial degradation of polyfluoroalkyl chemicals, which are structurally similar to 3-Difluoromethanesulfonylthiophene-2-carboxylic acid, helps understand their environmental fate and the potential for biodegradation. This is particularly relevant given their environmental persistence and presence in humans and wildlife (Liu & Avendaño, 2013).
Detection in Environmental Samples : Techniques using derivatives of trifluoromethanesulfonate for labeling carboxylic acids aid in their detection in environmental samples like urban runoff. This is important for monitoring the presence of perfluoroalkyl acids and their precursors in the environment (Houtz & Sedlak, 2012).
Safety And Hazards
properties
IUPAC Name |
3-(difluoromethylsulfonyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O4S2/c7-6(8)14(11,12)3-1-2-13-4(3)5(9)10/h1-2,6H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPOHXGQPBNIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethanesulfonylthiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)


![2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1422507.png)
![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)





